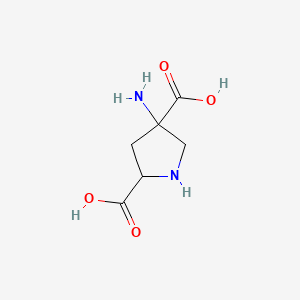

4-Aminopyrrolidine-2,4-dicarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de LY-314593 implica la preparación del ácido (2R,4R)-4-aminopirrolidina-2,4-dicarboxílicoLas condiciones de reacción a menudo implican el uso de catalizadores y disolventes específicos para garantizar un alto rendimiento y pureza .

Métodos de Producción Industrial

En entornos industriales, la producción de LY-314593 se amplía utilizando condiciones de reacción optimizadas para garantizar la consistencia y la eficiencia. El proceso implica medidas de control de calidad rigurosas para mantener la pureza y la potencia del compuesto. El producto final generalmente se obtiene como un polvo blanquecino con una pureza de ≥98%, según se determina mediante cromatografía líquida de alta eficacia .

Análisis De Reacciones Químicas

Tipos de Reacciones

LY-314593 se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse en condiciones específicas para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales, lo que lleva a la formación de análogos reducidos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción se controlan cuidadosamente para lograr los productos deseados .

Productos Principales Formados

Estos derivados a menudo se estudian por su actividad biológica y sus posibles usos terapéuticos .

Aplicaciones Científicas De Investigación

Neuroscience

(2R,4R)-APDC has been extensively studied for its neuroprotective effects. It demonstrates potential in the following areas:

- Epilepsy Research : Activation of group II mGluRs by (2R,4R)-APDC has been shown to inhibit the development of kindled epilepsy in animal models. This suggests its potential use as an anticonvulsant agent .

- Neuroprotection : Studies indicate that (2R,4R)-APDC can protect against excitotoxic neuronal death, making it a candidate for treating neurodegenerative diseases .

Pharmacological Studies

(2R,4R)-APDC's pharmacological profile includes:

- Agonist Activity : It has been synthesized to produce various N(1)-substituted analogues that exhibit agonist, partial agonist, or antagonist activity at mGluRs . This versatility allows for tailored therapeutic approaches depending on the desired receptor interaction.

- Cyclic AMP Modulation : The compound effectively decreases forskolin-stimulated cAMP formation in the rat cerebral cortex, indicating its role in modulating intracellular signaling pathways .

Potential Therapeutic Applications

The unique properties of (2R,4R)-APDC have led to investigations into its therapeutic potential:

- Anti-HBV Activity : Initial studies suggest that compounds like (2R,4R)-APDC may enhance innate immunity against hepatitis B virus (HBV) by acting on pattern recognition receptors in hepatocytes .

- Motor Response Enhancement : Research indicates that (2R,4R)-APDC can enhance motor responses produced by D1 receptor activation, which could be beneficial in conditions like Parkinson's disease .

Case Studies

Several studies highlight the efficacy and potential applications of (2R,4R)-APDC:

Mecanismo De Acción

LY-314593 ejerce sus efectos uniéndose selectivamente a los receptores metabotrópicos de glutamato del grupo II. Esta unión modula la actividad de estos receptores, lo que lleva a cambios en las vías de señalización celular. El compuesto inhibe el sistema de especies reactivas de oxígeno dependiente de la NADPH-oxidasa, que juega un papel en varios procesos celulares .

Comparación Con Compuestos Similares

Compuestos Similares

Compuestos similares a LY-314593 incluyen:

- (1S,3R)-1-Aminociclohexano-1,3-dicarboxílico ácido

- (2S,4S)-4-Aminopirrolidina-2,4-dicarboxílico ácido

- (2R,4S)-4-Aminopirrolidina-2,4-dicarboxílico ácido

Singularidad

LY-314593 es único debido a su alta selectividad y potencia como agonista del receptor metabotrópico de glutamato del grupo II. A diferencia de otros compuestos similares, LY-314593 no exhibe una actividad significativa en otros subtipos de receptores de glutamato, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de los receptores .

Actividad Biológica

4-Aminopyrrolidine-2,4-dicarboxylic acid (APDC) is a compound that has garnered attention for its biological activity, particularly as an agonist for metabotropic glutamate receptors (mGluRs). This article provides a detailed overview of its synthesis, biological effects, and relevant research findings.

Chemical Structure and Synthesis

APDC exists in several isomeric forms, with the (2R,4R)-isomer being the most studied due to its significant biological activity. The synthesis of APDC has been achieved through various methods, including enantioselective approaches that ensure high purity and yield of the desired isomer. For instance, one method involves the Ag-catalyzed cycloaddition of azomethine ylides with alkylidene azlactones, which has been shown to produce APDC derivatives with high diastereo- and enantioselectivity .

Metabotropic Glutamate Receptor Agonism

APDC primarily acts as a selective agonist for group II mGluRs. Research has demonstrated that the (2R,4R)-isomer exhibits a high affinity for these receptors, with an IC50 value of approximately 6.49 µM for [3H] glutamate binding . This interaction is stereospecific, as other isomers did not show significant binding affinity. The activation of mGluRs by APDC leads to various downstream effects:

- Inhibition of cAMP Formation : APDC effectively decreases forskolin-stimulated cAMP formation in rat cerebral cortex tissue, with an EC50 of 14.51 µM .

- Phosphoinositide Hydrolysis : While the (1S,3R)-ACPD variant stimulates phosphoinositide hydrolysis, APDC does not exhibit this effect even at higher concentrations (up to 100 µM) .

Neuroprotective and Anticonvulsant Properties

The anticonvulsant properties of APDC have been investigated through in vivo studies. Notably, intracerebral injection of (1S,3R)-ACPD induced seizures in mice, which were effectively blocked by systemic administration of APDC . This suggests that APDC may have potential therapeutic applications in managing seizure disorders.

Case Studies and Research Findings

Several studies have explored the implications of APDC in neurological conditions:

- Diffuse Lewy Body Disease (DLBD) : Research indicates abnormal expression and signaling of mGluRs in patients with DLBD. The findings suggest that targeting mGluRs could provide therapeutic avenues for managing symptoms associated with this degenerative disease .

- Pharmacological Characterization : A comprehensive pharmacological characterization highlighted the selective nature of APDC as an mGluR agonist. This specificity may be crucial for developing drugs that minimize side effects associated with non-selective receptor activation .

Data Table: Biological Activity Summary

| Activity | Effect | EC50/IC50 Value |

|---|---|---|

| mGluR Binding | High affinity | IC50 = 6.49 µM |

| Inhibition of cAMP Formation | Decreased stimulation | EC50 = 14.51 µM |

| Phosphoinositide Hydrolysis | No significant effect | N/A |

| Anticonvulsant Activity | Blocked seizures induced by ACPD | EC50 = 271 mg/kg (ip) |

Propiedades

IUPAC Name |

4-aminopyrrolidine-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c7-6(5(11)12)1-3(4(9)10)8-2-6/h3,8H,1-2,7H2,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZFMJVJDSYRWDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCC1(C(=O)O)N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.